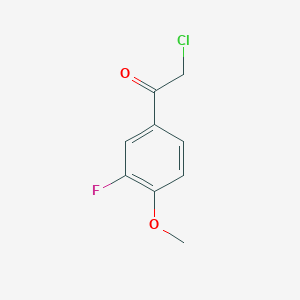

2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone

描述

2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone is a halogenated acetophenone derivative with the molecular formula C₉H₇ClFO₂. Its structure features a chloroacetyl group (–CO–CH₂Cl) attached to a substituted aromatic ring containing a fluorine atom at the 3-position and a methoxy group (–OCH₃) at the 4-position. The compound exhibits significant reactivity as an acid halide, primarily due to the electrophilic nature of its carbonyl group, which facilitates nucleophilic acyl substitution reactions .

The electron-withdrawing effects of the chloro and fluoro substituents enhance the electrophilicity of the carbonyl carbon, while the methoxy group contributes resonance stabilization to the aromatic ring. This electronic interplay influences its stability and reactivity in organic transformations such as condensations, cyclizations, and cross-coupling reactions . The compound is commercially available (CAS: sc-341607) and is used as a precursor in heterocyclic synthesis, particularly for pyrazole and coumarin derivatives .

属性

IUPAC Name |

2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNWCPIQVVOSHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols.

科学研究应用

2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone is utilized in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets, leading to various biological effects.

相似化合物的比较

Table 1: Comparison of Key Halogenated Acetophenones

Electronic Effects

- Chloro and Fluoro Substituents: The 3-fluoro and 2/4-chloro groups in analogous compounds enhance electrophilicity, promoting nucleophilic attacks. For example, 2-chloro-1-(2,4-dichlorophenyl)ethanone undergoes efficient enantioselective reduction due to its electron-deficient carbonyl group .

- Methoxy Groups : The 4-methoxy group in the target compound provides resonance stabilization, reducing ring deactivation compared to fully halogenated derivatives. This balance enables selective reactivity in condensations (e.g., Darzens reactions in , which proceed with high stereoselectivity) .

Steric and Positional Effects

- Ortho-Substituents: Compounds like 1-(2-chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS: 151340-06-6) show restricted rotation due to steric hindrance, affecting crystallization and hydrogen-bonding patterns .

- Para-Substituents: The 4-methoxy group in the target compound allows for regioselective reactions, contrasting with meta-substituted derivatives (e.g., 1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone), which exhibit lower yields in Friedel-Crafts acylations .

Physical and Spectral Properties

- Spectroscopic Data : All compounds are characterized by ¹H/¹³C NMR and MS, with methoxy groups typically resonating at δ 3.8–4.0 ppm and carbonyl carbons at δ 190–200 ppm .

生物活性

2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone is a synthetic organic compound notable for its unique combination of functional groups, which contributes to its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in drug development and enzyme interaction studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 202.61 g/mol. The presence of chloro, fluoro, and methoxy groups significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.61 g/mol |

| Functional Groups | Chloro, Fluoro, Methoxy |

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The halogen substituents can enhance binding affinity and specificity towards biological targets, leading to various pharmacological effects. This compound has been explored for its potential as an enzyme inhibitor and a probe in metabolic studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, in vitro assays demonstrated that derivatives containing similar structures exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (human breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .

Case Study: Anticancer Efficacy

A study showed that compounds structurally related to this compound exhibited IC50 values as low as 0.075 µM against MCF-7 cells, demonstrating low toxicity in non-cancerous cells . This suggests a promising therapeutic index for further development.

Antimicrobial Properties

In addition to anticancer activity, this compound has shown potential antimicrobial effects. Research indicates that compounds with similar structures can inhibit the growth of Gram-positive bacteria and exhibit antifungal properties .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 0.075 | Anticancer (MCF-7 cells) |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | >1.0 | Less potent |

| 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone | 0.312 | Moderate activity |

This table illustrates that while several analogs exist, none match the potency observed with this compound against specific cancer cell lines.

常见问题

Q. What synthetic methodologies are effective for preparing 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone?

- Methodological Answer : Two primary routes are applicable:

- Friedel-Crafts Acylation : React 3-fluoro-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize temperature (0–25°C) and solvent (dichloromethane or nitrobenzene) to accommodate electron-donating methoxy and electron-withdrawing fluoro substituents .

- Direct Acylation : Treat 3-fluoro-4-methoxyaniline with 2-chloroacetyl chloride in a biphasic system (DCM/aqueous NaOH) at 0°C for 3 hours. Monitor progress via HPLC and purify using column chromatography .

Key Consideration: The methoxy group may direct electrophilic substitution regioselectivity; confirm product structure via ¹H/¹³C/¹⁹F NMR and LC/MS .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Compare retention times with standards .

- Spectroscopy :

- ¹⁹F NMR : Confirm fluorine presence and assess electronic environment (δ ~ -110 to -120 ppm for aromatic F) .

- LC/MS : Verify molecular ion [M+H]⁺ at m/z 216.04 (C₉H₇ClFO₂⁺) and fragmentation patterns .

- Elemental Analysis : Validate C, H, Cl, and F percentages (±0.3% theoretical) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : Serve as a precursor for anticonvulsant or antimicrobial agents. React with amines (e.g., piperazine) to generate bioactive derivatives via nucleophilic substitution .

- Material Science : Functionalize polymers via ketone-group reactivity (e.g., condensation with hydrazines for polyazine frameworks) .

- Enzymatic Studies : Investigate asymmetric reductions using Acinetobacter spp. to produce chiral alcohols, optimizing buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate) for high enantiomeric excess (>99.9%) .

Advanced Research Questions

Q. How do electronic effects (fluoro, methoxy) influence reaction kinetics in Friedel-Crafts acylation?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to evaluate substituent effects on transition-state energy. Methoxy groups activate the ring via +M effect, while fluoro groups deactivate via -I effect, creating competing regioselectivity .

- Kinetic Studies : Compare reaction rates under varying AlCl₃ concentrations (10–20 mol%). Methoxy may slow acylation due to steric hindrance; monitor via in situ IR for carbonyl intermediate detection .

Q. What strategies resolve contradictions in reported yields for enzymatic reductions of chloroethanone derivatives?

- Methodological Answer :

- Experimental Design : Replicate Acinetobacter sp. ZJPH1806-mediated reductions at pH 7.6 (0.1 M phosphate) and compare with Acinetobacter sp. SC13874 at pH 5.5. Use DOE (Design of Experiments) to isolate pH, temperature, and substrate concentration effects .

- Data Analysis : Apply ANOVA to identify yield discrepancies (e.g., 56.2% vs. 80% in Guo et al.) caused by microbial strain variability or substrate solubility differences .

Q. How can researchers leverage crystallography to study intermolecular interactions in derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/hexane). Use SHELXL for refinement, analyzing hydrogen-bonding patterns (e.g., C=O···H–N) and π-π stacking influenced by methoxy/fluoro groups .

- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict supramolecular assembly and polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。